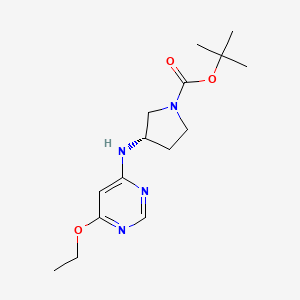

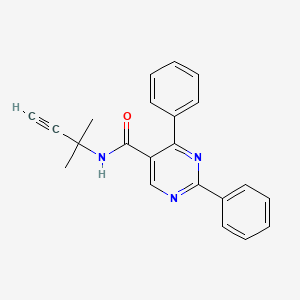

![molecular formula C18H18FN5O B2552295 N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291845-90-3](/img/structure/B2552295.png)

N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide" involves multiple steps, starting from basic aromatic compounds. For instance, the synthesis of a similar compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was achieved by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from 2,6-difluorobenzonitrile through amination and cyclisation steps . Another related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized through a five-step process starting with 4-chlorobenzenamine, with the final step involving a reaction between triazole ester and ethylene diamine under specific conditions .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallography. For example, the crystal structure of a similar compound, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, was determined to crystallize in the triclinic space group with specific unit cell parameters, and the structure was found to be stabilized by an N–H⋯O hydrogen bond . This suggests that the compound of interest may also exhibit a well-defined crystalline structure with potential hydrogen bonding.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation, amination, and cyclisation. The reaction conditions are carefully optimized to achieve high yields and purity, as seen in the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, where the reaction temperature and time, as well as the molar ratio of reactants, were crucial for obtaining an 88% yield . The reaction mechanisms, although not detailed for the specific compound , are likely to involve nucleophilic substitution and ring closure reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide" are not provided, related compounds exhibit distinct properties. For instance, the crystal structure and space group information provide insights into the molecular packing and potential intermolecular interactions . The purity of synthesized compounds is typically confirmed by techniques such as thin-layer chromatography, and their structures are characterized by spectroscopic methods like 1H NMR and IR .

Biological Activity

Some of the compounds synthesized with similar structures have shown biological activity, particularly as antitumor agents. For example, both 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide inhibit the proliferation of certain cancer cell lines . This suggests that "N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide" may also possess similar antitumor properties, warranting further investigation.

科学的研究の応用

Microwave-Assisted Synthesis and Biological Activities

The research delves into the microwave-assisted synthesis of hybrid molecules, incorporating moieties like penicillanic acid or cephalosporanic acid, alongside an investigation into their biological activities. These synthetic efforts underline the versatility of related compounds in antimicrobial, antilipase, and antiurease activities, showcasing a foundational approach to understanding the broader utility of such chemical structures (Başoğlu et al., 2013).

Synthesis, Crystal Structure, and Antitumor Activity

Another facet of research focuses on the synthesis and crystal structure determination of related compounds, emphasizing their potential antitumor activities. The specific structural analysis aids in elucidating the mechanism of action, providing insights into how modifications in the molecular structure could influence therapeutic efficacy against cancer cell lines (Hao et al., 2017).

Catalyst- and Solvent-Free Synthesis

Further research explores the catalyst- and solvent-free synthesis of benzamide derivatives, using microwave-assisted Fries rearrangement. This methodology highlights the eco-friendly and efficient synthesis routes, offering a greener alternative to traditional synthetic methods. The study's focus on regioselective synthesis and theoretical studies underscores the importance of precision in crafting compounds with potential biological applications (Moreno-Fuquen et al., 2019).

Antimicrobial Activities of 1,2,4-Triazole Derivatives

Investigations into the antimicrobial properties of novel 1,2,4-triazole derivatives demonstrate the compound's potential in combating microbial infections. By synthesizing and screening a variety of derivatives, this research lays the groundwork for future antibiotic development, highlighting the compound's role in addressing resistant bacterial strains (Bektaş et al., 2007).

Anti-Influenza Virus Activity

A novel approach to synthesizing benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable activity against the avian influenza virus. This study's findings open new avenues for antiviral drug development, showcasing the compound's potential in contributing to effective treatments against viral outbreaks (Hebishy et al., 2020).

作用機序

The mechanism of action would depend on the specific biological activity of the compound. Many 1,2,3-triazole derivatives have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

特性

IUPAC Name |

N-[(4-ethylphenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O/c1-2-12-7-9-13(10-8-12)11-20-18(25)16-17(23-24-22-16)21-15-6-4-3-5-14(15)19/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUAKLFFEFACAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

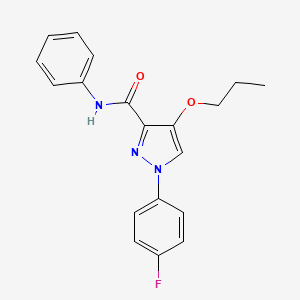

![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2552212.png)

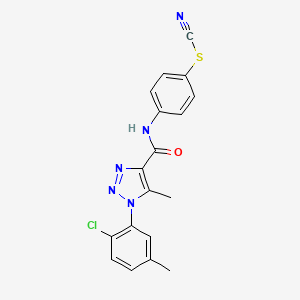

![1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2552214.png)

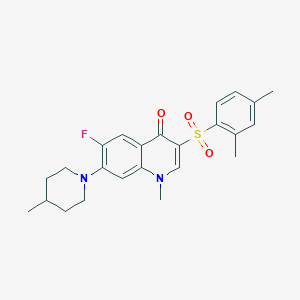

![8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2552216.png)

![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2552217.png)

![2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2552219.png)

![7-[(Diethylamino)methyl]-6-hydroxy-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2552223.png)

![5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2552230.png)